molecular formula C20H22N6O3 B11249106 N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11249106
M. Wt: 394.4 g/mol
InChI Key: TYTRIXTXQBDGMF-UHFFFAOYSA-N
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Description

N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring and a hexahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes under acidic or basic conditions. The hexahydrocinnolinone moiety can be prepared via a condensation reaction of appropriate ketones and amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone group in the hexahydrocinnolinone moiety can be reduced to form alcohols.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The hexahydrocinnolinone moiety could influence cellular processes by interacting with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
  • **N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N-{4-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]PHENYL}-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22N6O3

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C20H22N6O3/c1-29-12-17-22-20(24-23-17)13-6-8-15(9-7-13)21-18(27)11-26-19(28)10-14-4-2-3-5-16(14)25-26/h6-10H,2-5,11-12H2,1H3,(H,21,27)(H,22,23,24)

InChI Key

TYTRIXTXQBDGMF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=C4CCCCC4=N3

Origin of Product

United States

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